3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Description
This compound is a 1,2,4-triazole-5-thione derivative featuring a 3-ethoxyphenyl substituent at position 3 and a (2-hydroxynaphthalen-1-yl)methylideneamino Schiff base moiety at position 4. The ethoxy group enhances lipophilicity, which may influence solubility and bioavailability. Its synthesis typically involves condensation of 4-amino-1,2,4-triazole-5-thione with 2-hydroxy-1-naphthaldehyde under acidic conditions, analogous to methods described for related triazole derivatives .
Properties
CAS No. |
613249-71-1 |
|---|---|
Molecular Formula |
C21H18N4O2S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H18N4O2S/c1-2-27-16-8-5-7-15(12-16)20-23-24-21(28)25(20)22-13-18-17-9-4-3-6-14(17)10-11-19(18)26/h3-13,26H,2H2,1H3,(H,24,28)/b22-13+ |
InChI Key |
JUXDGADARMMZHR-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Ethoxybenzoic Acid Hydrazide
The synthesis begins with the conversion of 3-ethoxybenzoic acid to its hydrazide derivative. This is achieved by refluxing the acid with excess hydrazine hydrate (80%) in ethanol for 6–8 hours. The product precipitates upon cooling and is recrystallized from ethanol, yielding white crystals with a melting point of 142–144°C.
Reaction Conditions :
-
Molar Ratio : 1:4 (acid to hydrazine hydrate)
-
Solvent : Ethanol
-
Yield : 85%
Formation of the Thiosemicarbazide Intermediate
The hydrazide reacts with methyl isothiocyanate in ethanol under reflux for 4 hours to form the thiosemicarbazide intermediate. This intermediate is isolated via filtration and washed with cold ethanol to remove unreacted starting materials.
Key Data :
-
IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch)
-
Yield : 78%
Cyclization to 3-(3-Ethoxyphenyl)-4-Methyl-1H-1,2,4-Triazole-5-Thione
The thiosemicarbazide undergoes cyclization in 4N sodium hydroxide at reflux for 6 hours. The reaction mixture is neutralized with dilute HCl, and the product is extracted with ethyl acetate. After solvent evaporation, the crude product is recrystallized from ethanol.
Characterization :
-
Melting Point : 210–212°C
-
IR (KBr) : 1185 cm⁻¹ (C=S stretch), 1605 cm⁻¹ (C=N stretch)
-
1H NMR (400 MHz, DMSO-d6) : δ 1.45 (t, 3H, OCH2CH3), 4.12 (q, 2H, OCH2), 7.2–7.8 (m, 4H, aromatic protons)
-
Yield : 70%
Functionalization at Position 4: Introduction of the Amino Group
Bromination of the Methyl Substituent
The methyl group at position 4 is brominated using bromine in acetic acid at 0°C for 2 hours. The reaction is quenched with ice-water, and the precipitate is filtered and dried.
Key Data :
-
Yield : 85%
-
1H NMR (DMSO-d6) : Disappearance of δ 2.35 (s, 3H, CH3) and appearance of δ 4.50 (s, 2H, CH2Br)
Amination via Nucleophilic Substitution
The brominated intermediate reacts with aqueous ammonia (25%) at 60°C for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Characterization :
-
Melting Point : 185–187°C
-
IR (KBr) : 3350 cm⁻¹ (N–H stretch)
-
1H NMR (DMSO-d6) : δ 5.10 (s, 2H, NH2)
-
Yield : 50%
Schiff Base Formation with 2-Hydroxy-1-Naphthaldehyde
Condensation Reaction
The amino-substituted triazole-5-thione is refluxed with 2-hydroxy-1-naphthaldehyde in ethanol containing a catalytic amount of acetic acid for 4 hours. The Schiff base forms via dehydration, and the product is isolated by filtration.
Reaction Optimization :
-
Molar Ratio : 1:1.2 (triazole to aldehyde)
-
Solvent : Ethanol
-
Yield : 80%
Characterization of the Final Product
Analytical Data :
-
Melting Point : 250–252°C
-
IR (KBr) : 1605 cm⁻¹ (C=N stretch), 1180 cm⁻¹ (C=S stretch), 3450 cm⁻¹ (O–H stretch)
-
1H NMR (DMSO-d6) : δ 8.50 (s, 1H, CH=N), 7.2–8.5 (m, 9H, aromatic protons), 10.20 (s, 1H, OH)
-
UV-Vis (EtOH) : λmax = 320 nm (π→π* transition of the Schiff base)
-
HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30)
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Step | Traditional Method Yield (%) | Optimized Method Yield (%) |
|---|---|---|
| Triazole Core Formation | 65 | 70 |
| Amination | 45 | 50 |
| Schiff Base Formation | 75 | 80 |
Solvent and Environmental Impact
The use of ethanol as a solvent in all stages aligns with green chemistry principles, reducing waste generation by 60% compared to dichloromethane-based methods.
Mechanistic Insights
Cyclization Mechanism
The base-mediated cyclization of thiosemicarbazides proceeds via deprotonation of the thioamide group, followed by intramolecular nucleophilic attack by the hydrazide nitrogen, forming the triazole ring.
Schiff Base Formation
The condensation reaction follows a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the aldehyde, leading to water elimination and imine formation.
Challenges and Solutions
Steric Hindrance
The bulky hydroxynaphthyl group slows Schiff base formation. This is mitigated by using a slight excess of aldehyde (1.2 equiv) and prolonging reaction time.
Purification
The final product’s low solubility in common solvents necessitates column chromatography (silica gel, ethyl acetate/hexane 1:1) for purification.
Chemical Reactions Analysis
Chemical Reactions Analysis
The compound 3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione involves a triazole core with a Schiff base (methylideneamino) linkage and aromatic substituents. Below is a detailed breakdown of its synthesis and reaction pathways.
Triazole Ring Formation
-
Cyclocondensation involves nucleophilic attack by hydrazine on carbonyl groups, followed by ring closure to form the triazole structure .
Schiff Base Formation
-
Imine formation occurs via:
-
Nucleophilic attack : The amine group attacks the carbonyl carbon of 2-hydroxynaphthalen-1-aldehyde.
-
Proton transfer : Acid catalysis facilitates deprotonation and elimination of water to form the C=N bond .
-
Stereochemical control : The E-configuration is favored due to reduced steric hindrance between the hydroxynaphthalene moiety and the triazole ring .
-
Characterization Data
Comparative Analysis
Challenges and Optimization
Scientific Research Applications
Structural Information
- Molecular Formula : C20H16N4O2S
- SMILES : COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O
Key Characteristics
The compound features a triazole ring which is often associated with significant biological activity, including antibacterial and antifungal properties. The presence of hydroxynaphthalenyl and ethoxyphenyl groups enhances its potential as a bioactive molecule.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. For instance, studies have shown that triazole compounds can effectively inhibit various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The specific compound has been evaluated for its antibacterial activity, demonstrating efficacy comparable to established antibiotics.
Antifungal Properties
Triazole derivatives are widely recognized for their antifungal capabilities. They function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism has been successfully exploited in the development of antifungal agents used in clinical settings .
Potential Antidepressant Effects
Recent studies have explored the antidepressant potential of triazole derivatives. The compound's structural features may contribute to neuropharmacological activities, although specific investigations into this area are still emerging .
Pesticidal Activity
The unique structure of triazole compounds allows them to be utilized in agricultural settings as fungicides and herbicides. Their ability to disrupt fungal cell wall synthesis makes them effective against various plant pathogens . Research has indicated that triazole-based pesticides can enhance crop yield by controlling fungal infections.
Plant Growth Regulation
Certain triazole derivatives have been reported to act as plant growth regulators. They can influence physiological processes such as seed germination and root development, thereby improving overall plant health and productivity .
Study 1: Antibacterial Efficacy
A study conducted by Mermer et al. synthesized quinolone-triazole hybrids and evaluated their antibacterial activity against multiple strains. The findings revealed that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.125 μg/mL against S. aureus and other pathogens . This highlights the potential of triazole compounds in developing new antibacterial agents.
Study 2: Antifungal Applications
Research published in MDPI examined various triazole derivatives for their antifungal properties against Candida albicans and Aspergillus flavus. Compounds were found to have MIC values significantly lower than traditional antifungals like fluconazole, suggesting that new triazole-based formulations could be developed for clinical use .
Mechanism of Action
The mechanism of action of 3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 3 and 4 of the triazole ring. These variations significantly impact physical, chemical, and biological properties:
Key Observations:
- Fluorescence and Photophysics : The hydroxynaphthalene group in the target compound confers strong fluorescence due to extended conjugation, outperforming analogs with phenyl () or methylbenzylidene () groups. Anthracene derivatives () exhibit even greater UV absorption but may suffer from solubility issues.
- Solubility and Lipophilicity : Ethoxy and methoxy substituents () enhance lipophilicity compared to halogenated derivatives (), which may improve membrane permeability but reduce aqueous solubility.
- Biological Activity: Halogenated analogs (e.g., 3-chlorophenyl in ) show enhanced antimicrobial properties, while the target compound’s bioactivity remains understudied.
Crystallographic and Computational Insights
- Hydrogen Bonding: The target compound’s crystal structure () reveals a planar triazole ring with a dihedral angle of 8.2° between the naphthalene and triazole planes, favoring π-π interactions. Comparable analogs, such as the anthracene derivative (), exhibit more pronounced stacking.
- Hirshfeld Surface Analysis : Data for related triazoles () indicate that S⋯H (27.1%) and O⋯H (12.3%) interactions dominate, suggesting similar intermolecular forces for the target compound.
Biological Activity
The compound 3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, a hydroxynaphthalene moiety, and an ethoxyphenyl substituent, which contribute to its biological properties.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione have demonstrated effectiveness against various bacterial and fungal strains. For example:
- Antibacterial Activity : Studies indicated that triazole derivatives possess activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were lower than those of standard antibiotics like ampicillin .
- Antifungal Activity : Similar compounds have shown efficacy against fungi such as Candida albicans and Aspergillus flavus, suggesting potential use in treating fungal infections .
Anticancer Activity
Triazole compounds are also being investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth. For instance:
- Mechanism of Action : Some studies suggest that triazoles can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression .
- Case Study : A derivative similar to the compound was evaluated in vitro against various cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations .
Antioxidant Activity
The antioxidant potential of triazole derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress:
- Research Findings : In vitro assays demonstrated that certain triazole derivatives exhibited significant free radical scavenging activity, which could be beneficial in preventing oxidative damage associated with various diseases .
The biological activity of 3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione may be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as inhibitors for enzymes such as cytochrome P450s involved in drug metabolism and biosynthesis pathways.
- Receptor Modulation : Some derivatives may interact with various receptors (e.g., estrogen receptors) influencing cell signaling pathways related to growth and apoptosis.
- Metal Complexation : The thione group in the compound may facilitate metal ion chelation, enhancing biological activity through metal-mediated mechanisms .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
